molecular formula C13H17FO4 B14764086 3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid

3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid

Katalognummer: B14764086
Molekulargewicht: 256.27 g/mol
InChI-Schlüssel: XHYXUZZEKZAYFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a tert-butoxyethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid typically involves multiple steps. One common method includes the alkylation of 4-fluorobenzoic acid with 2-(tert-butoxy)ethanol under acidic conditions to introduce the tert-butoxyethoxy group. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The tert-butoxyethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-(tert-Butoxy)ethoxy)-4-fluorobenzoic acid is unique due to the presence of both the tert-butoxyethoxy group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C13H17FO4

Molekulargewicht

256.27 g/mol

IUPAC-Name

4-fluoro-3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]benzoic acid

InChI

InChI=1S/C13H17FO4/c1-13(2,3)18-7-6-17-11-8-9(12(15)16)4-5-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,15,16)

InChI-Schlüssel

XHYXUZZEKZAYFQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCCOC1=C(C=CC(=C1)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.